molecular formula C22H21N3O2 B4720837 N-cyclopentyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

N-cyclopentyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

Cat. No. B4720837
M. Wt: 359.4 g/mol
InChI Key: ROEHBJGHXKOAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide, also referred to as CPOD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. CPOD is a member of the pyridazine family of compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of CPOD is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways in cells. In cancer cells, CPOD has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Inflammatory cells, CPOD has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
CPOD has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the migration and invasion of cancer cells. In inflammatory cells, CPOD has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation. Furthermore, CPOD has been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in leukocyte recruitment to sites of inflammation.

Advantages and Limitations for Lab Experiments

CPOD has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using a multi-step process. Additionally, it has been shown to have low toxicity to non-target cells and plants, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different cell types and organisms.

Future Directions

There are several future directions for research on CPOD. One direction is to further investigate its antitumor and anti-inflammatory properties in different cancer cell lines and animal models of inflammation. Additionally, research could focus on identifying the specific enzymes or signaling pathways that CPOD targets in cells. Another direction is to investigate its potential as a herbicide in different crops and weed species. Furthermore, research could focus on modifying the structure of CPOD to improve its efficacy and reduce its toxicity.

Scientific Research Applications

CPOD has shown potential applications in various fields of scientific research. In medicine, it has been studied for its antitumor and anti-inflammatory properties. CPOD has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
In agriculture, CPOD has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weed species, including common purslane and barnyardgrass. Furthermore, CPOD has been shown to have low toxicity to non-target plants, making it a promising candidate for use as a herbicide.

properties

IUPAC Name

N-cyclopentyl-6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21(23-17-13-7-8-14-17)19-18(15-9-3-1-4-10-15)20(24-25-22(19)27)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEHBJGHXKOAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-cyclopentyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-cyclopentyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-cyclopentyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
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N-cyclopentyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Reactant of Route 6
N-cyclopentyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide

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